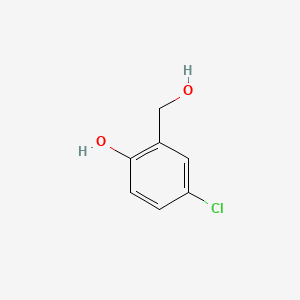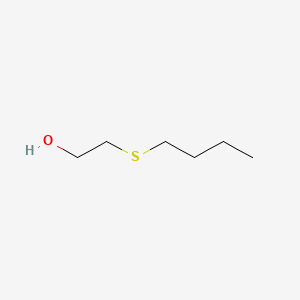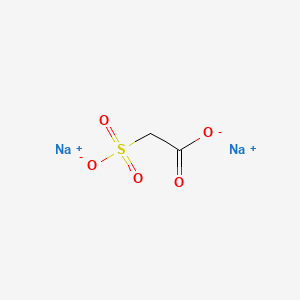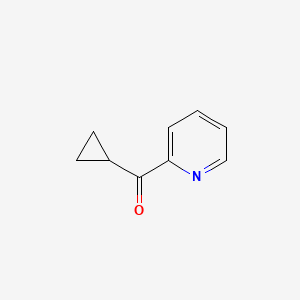
Cyclopropyl(2-pyridyl)methanone
Overview
Description
Cyclopropyl(2-pyridyl)methanone is an organic compound with the molecular formula C₉H₉NO. It is characterized by a cyclopropyl group attached to a pyridyl ring via a methanone linkage.
Mechanism of Action
Target of Action
It is known that this compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Mode of Action
It is suggested that the compound may function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in diverse biological pathways .
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents .
Result of Action
It is known that the compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents , suggesting that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Cyclopropyl(2-pyridyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of the compound. The cyclopropyl group in this compound imparts resistance to oxidative metabolism, making it a stable compound in biochemical reactions . Additionally, it has been observed to interact with nucleosides and nucleotides, indicating its potential role in nucleic acid metabolism .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells . These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of oxidative metabolism . Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions underpin the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver function and cellular viability . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its oxidative metabolism . The compound’s cyclopropyl group imparts resistance to oxidative metabolism, resulting in its stability and prolonged activity in biochemical reactions . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich cellular compartments. This property facilitates its interaction with membrane-bound enzymes and receptors, thereby modulating cellular functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and modulates their activity . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-pyridyl)methanone can be synthesized through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The copper-catalyzed oxidation method is particularly favored due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(2-pyridyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis with water as the oxygen source.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
Cyclopropyl(2-pyridyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Cyclopropyl(2-pyridyl)methanone can be compared with other similar compounds such as:
Pyridin-2-yl-methanone: Shares the pyridyl-methanone structure but lacks the cyclopropyl group.
Cyclopropyl(2-thiazolyl)methanone: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSSXPFERULBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341861 | |
| Record name | Cyclopropyl(2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57276-28-5 | |
| Record name | Cyclopropyl(2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropanecarbonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

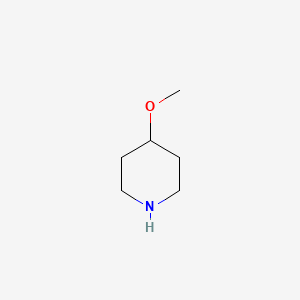

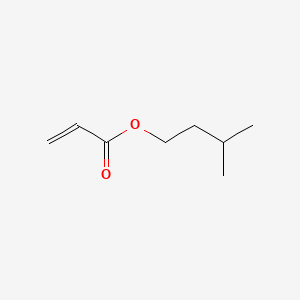
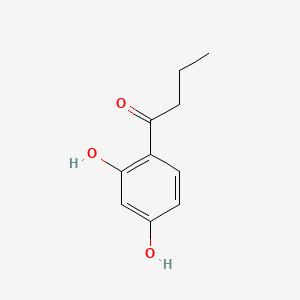
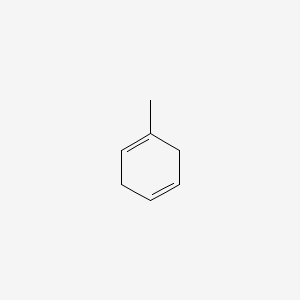

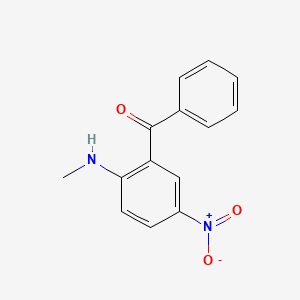


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
